1-[(4-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and subsequent coupling reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
Uniqueness
1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and sulfonyl groups enhances its reactivity and stability, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H20F4N2O3S |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H20F4N2O3S/c21-17-7-3-14(4-8-17)13-30(28,29)26-11-1-2-15(12-26)19(27)25-18-9-5-16(6-10-18)20(22,23)24/h3-10,15H,1-2,11-13H2,(H,25,27) |
InChI Key |
DRWASWWWUIMWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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